2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]acetic acid
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Overview
Description
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]acetic acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]acetic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Azetidine Formation: The next step involves the formation of the azetidine ring. This can be done through cyclization reactions involving appropriate precursors under controlled conditions.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]acetic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules due to its Fmoc protecting group.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The azetidine ring may also interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]acetic acid is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to other Fmoc-protected amino acids. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2172469-77-9 |
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Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)11-22-9-13(10-22)21-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,21,25)(H,23,24) |
InChI Key |
MUFBVKLFEGHAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Purity |
95 |
Origin of Product |
United States |
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